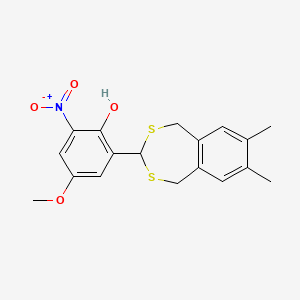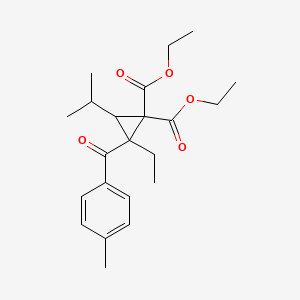
diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCM is a cyclopropane-based molecule and is synthesized using a specific method. In
作用机制
The mechanism of action of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate is not fully understood. However, it is believed to act as an alkylating agent, which means it can add an alkyl group to a molecule. This property is what makes this compound a potential anti-cancer agent, as it can alkylate DNA and prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit cell proliferation and migration. In animal studies, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate in lab experiments is its high reactivity. This compound can react with a wide range of molecules, making it a versatile reagent for various applications. However, this compound is also highly toxic and can pose a risk to researchers if not handled properly. Additionally, this compound is relatively expensive and may not be suitable for large-scale experiments.
未来方向
There are several future directions for the research and application of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate. One potential area of research is the development of this compound-based anti-cancer drugs. Another area of research is the synthesis of this compound-based polymers for use in material science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
Diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate is synthesized using a method known as the Michael addition reaction. The reaction involves the addition of a nucleophile to an alpha, beta-unsaturated carbonyl compound. In the case of this compound, ethyl 2-ethylacetoacetate is reacted with 4-methylbenzoyl chloride in the presence of a base to form the intermediate compound. The intermediate is then reacted with diethyl malonate to form this compound.
科学研究应用
Diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent and has been used in drug discovery. In organic chemistry, this compound has been used as a reagent for the synthesis of various compounds. In material science, this compound has been used as a building block for the synthesis of polymers.
属性
IUPAC Name |
diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-7-21(18(23)16-12-10-15(6)11-13-16)17(14(4)5)22(21,19(24)26-8-2)20(25)27-9-3/h10-14,17H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQVLQKLLAQMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(C(=O)OCC)C(=O)OCC)C(C)C)C(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide](/img/structure/B4890533.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890540.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)
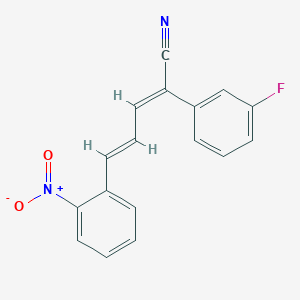
![4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4890559.png)
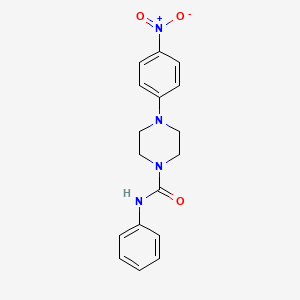
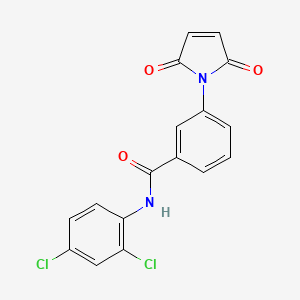
![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)
![4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890583.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4890587.png)
![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
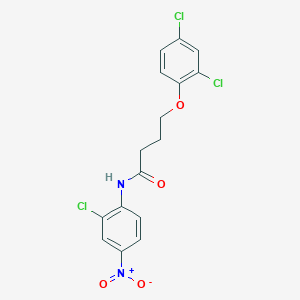
![ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4890619.png)
